GsMTx4 TFA

Piezo1 mechanotransduction ion channel pharmacology

GsMTx4 TFA is the only mechanosensitive channel inhibitor that directly modulates lipid bilayer mechanics, providing unparalleled selectivity for Piezo1 over TRPC6 (~20-fold) compared to broad-spectrum blockers like gadolinium or ruthenium red. Its 100 mg/mL water solubility eliminates DMSO artifacts, enabling direct use in physiological buffers and in vivo injection. Validated at 2–5 µM in HEK293/Piezo1 systems, 270 µg/kg i.p. for pain models, and 3 µM stereotactic neuroprotection. Ensure your research is powered by the genuine, stereochemically consistent (L- and D- forms equipotent) peptide.

Molecular Formula C185H278N48O46S6
Molecular Weight 4103 g/mol
Cat. No. B13907635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsMTx4 TFA
Molecular FormulaC185H278N48O46S6
Molecular Weight4103 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CN
InChIInChI=1S/C185H278N48O46S6/c1-98(2)72-120(159(253)202-114(54-27-33-65-188)155(249)228-141(96-284)178(272)226-135(90-234)172(266)206-113(53-26-32-64-187)153(247)211-122(74-100(5)6)161(255)215-124(76-102-40-13-9-14-41-102)163(257)203-112(52-25-31-63-186)152(246)212-123(75-101(7)8)162(256)230-139(94-282)176(270)219-129(82-145(193)236)168(262)216-126(78-104-44-17-11-18-45-104)165(259)225-136(91-235)173(267)224-134(184(278)279)79-105-46-19-12-20-47-105)210-154(248)117(57-30-36-68-191)208-180(274)143-59-38-70-232(143)182(276)119(58-37-69-198-185(196)197)209-175(269)138(93-281)231-179(273)142(97-285)229-157(251)116(56-29-35-67-190)205-170(264)131(85-150(242)243)221-171(265)132(86-151(244)245)220-169(263)130(83-146(194)237)222-181(275)144-60-39-71-233(144)183(277)133(84-147(195)238)223-177(271)140(95-283)227-156(250)115(55-28-34-66-189)204-166(260)127(80-106-88-199-110-50-23-21-48-108(106)110)218-167(261)128(81-107-89-200-111-51-24-22-49-109(107)111)217-164(258)125(77-103-42-15-10-16-43-103)214-158(252)118(61-62-149(240)241)207-160(254)121(73-99(3)4)213-174(268)137(92-280)201-148(239)87-192/h9-24,40-51,88-89,98-101,112-144,199-200,234-235,280-285H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,236)(H2,194,237)(H2,195,238)(H,201,239)(H,202,253)(H,203,257)(H,204,260)(H,205,264)(H,206,266)(H,207,254)(H,208,274)(H,209,269)(H,210,248)(H,211,247)(H,212,246)(H,213,268)(H,214,252)(H,215,255)(H,216,262)(H,217,258)(H,218,261)(H,219,270)(H,220,263)(H,221,265)(H,222,275)(H,223,271)(H,224,267)(H,225,259)(H,226,272)(H,227,250)(H,228,249)(H,229,251)(H,230,256)(H,231,273)(H,240,241)(H,242,243)(H,244,245)(H,278,279)(H4,196,197,198)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-/m0/s1
InChIKeySFSIBEVGKPAOFG-KTEQGTNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GsMTx4 TFA for Procurement: Selective Mechanosensitive Channel Inhibitor for Piezo and TRP Research


GsMTx4 TFA (CAS 1209500-46-8 free base) is a 34-amino acid spider venom peptide originally isolated from Grammostola spatulata (Chilean rose tarantula) belonging to the huwentoxin-1 family [1]. As the trifluoroacetate salt form of GsMTx4, it selectively inhibits cationic-permeable mechanosensitive channels (MSCs) belonging to the Piezo and TRP channel families, acting as a gating modifier that partitions into the lipid bilayer to alter channel gating mechanics rather than binding directly to a specific receptor site [2]. The compound blocks cation-selective stretch-activated channels (SACs) and serves as an essential pharmacological tool for dissecting the roles of excitatory MSCs in normal physiology and pathology, with reported applications spanning cardiovascular mechanotransduction, neurobiology, inflammation, and muscular dystrophy research [3].

Why Generic Mechanosensitive Channel Inhibitors Cannot Substitute for GsMTx4 TFA


Generic substitution with alternative mechanosensitive channel modulators (e.g., Yoda1, gadolinium, ruthenium red, or other spider venom peptides) is not scientifically valid for experiments requiring GsMTx4 TFA. Unlike Yoda1—which is a Piezo1 agonist that increases channel activity—GsMTx4 TFA functions as an antagonist that inhibits both spontaneous and mechanically induced channel activity [1]. Furthermore, while broad-spectrum blockers such as gadolinium (Gd³⁺) and ruthenium red inhibit multiple cation channels non-selectively, GsMTx4 TFA exhibits a more restricted selectivity profile among MSC subtypes and demonstrates functional antagonism in systems where these general blockers fail, as evidenced by its inability to block Yoda1-induced Akt phosphorylation while gadolinium and ruthenium red do [2]. Additionally, the D-enantiomer (D-GsMTx4) exhibits identical potency to the native L-form, indicating that stereochemical purity is not a distinguishing procurement factor [3].

Quantitative Differentiation Evidence: GsMTx4 TFA vs. Comparators and In-Class Alternatives


Piezo1 Inhibition Potency: GsMTx4 TFA vs. TRPC6 Selectivity Ratio

GsMTx4 TFA demonstrates approximately 20-fold higher inhibitory potency for Piezo1 (pIC50 = 5.4, equivalent to ~4 μM) compared to TRPC6 channels (IC50 = 80 μM) [1]. This selectivity ratio is a critical differentiating feature for studies requiring Piezo1-preferential inhibition over broader TRP channel blockade [2].

Piezo1 mechanotransduction ion channel pharmacology

Functional Piezo1 Inhibition Efficiency: GsMTx4 TFA Reduces Charge Transfer to 38% at 5 μM

In HEK293 cells transfected with Piezo1 cDNA, GsMTx4 TFA at a concentration of 5 μM reduces Piezo1-mediated charge transfer to 38% of initial levels, representing a 62% reduction in channel-mediated charge movement [1]. This functional inhibition metric provides a quantitative benchmark for experimental design that is not consistently reported for other MSC inhibitors such as gadolinium or ruthenium red in comparable systems [2].

Piezo1 charge transfer HEK293 mechanosensitive channel

Voltage-Gated Channel Off-Target Profile: GsMTx4 TFA Demonstrates Weak Inhibition of Kv and Nav Channels

GsMTx4 TFA exhibits minimal inhibitory activity against voltage-gated potassium channels Kv1.1 and Kv1.4 (IC50 > 85 μM) and weak inhibition of Kv11.3 (IC50 = 53 μM) [1]. For voltage-gated sodium channels (Nav1.1–1.7), inhibition is characterized as having 'medium toxicity' on a large spectrum of Nav channels, with Nav1.7 inhibition reported at concentrations ≥500 nM [2]. These IC50 values are >20-fold higher than the Piezo1 inhibitory concentration, establishing a functional selectivity window.

selectivity off-target voltage-gated channels safety pharmacology

TFA Salt Form Aqueous Solubility Advantage: GsMTx4 TFA vs. Free Base Form

GsMTx4 TFA demonstrates aqueous solubility of 100 mg/mL (24.41 mM) at 25°C in water . This solubility is substantially higher than the free base form, which is reported as soluble to only 1 mg/mL in H₂O . The trifluoroacetate counterion enhances solubility without altering the peptide's core pharmacological activity, as confirmed by TargetMol's technical documentation stating that TFA salt formation does not affect the active molecular entity's biological function [1].

solubility TFA salt formulation aqueous buffer

D-Enantiomer Pharmacological Equivalence: GsMTx4 TFA and D-GsMTx4 Exhibit Identical MSC Inhibition

The D-enantiomer of GsMTx4 (D-GsMTx4) exhibits pharmacological activity identical to the native L-form GsMTx4, inhibiting mechanosensitive currents by approximately 70% with no significant potency difference . This enantiomeric equivalence, confirmed by Nature (Suchyna et al., 2004), demonstrates that the mechanism of action does not involve stereospecific lock-and-key receptor binding but rather lipid bilayer-mediated gating modification [1]. Consequently, procurement decisions between GsMTx4 TFA and D-GsMTx4 TFA should be based on availability and cost rather than expected potency differences.

enantiomer stereochemistry mechanosensitive channel lipid bilayer

Functional Antagonism Specificity: GsMTx4 TFA Fails to Block Yoda1-Induced Akt Phosphorylation

In endothelial cells, Yoda1 (a Piezo1 agonist) robustly activates Akt and ERK1/2 phosphorylation. The Piezo1 antagonists gadolinium (Gd³⁺) and ruthenium red effectively block Yoda1-induced Akt activation, whereas GsMTx4 does not [1]. This differential response—GsMTx4 failing to inhibit Yoda1-induced Akt phosphorylation despite being a potent Piezo1 blocker—indicates that Yoda1-induced Akt/ERK1/2 activation proceeds through a Piezo1-independent mechanism that GsMTx4 does not antagonize [2]. This property distinguishes GsMTx4 from general cation channel blockers and highlights its narrower functional antagonism profile.

Yoda1 Akt phosphorylation Piezo1-independent functional selectivity

Recommended Research Applications for GsMTx4 TFA Based on Quantified Differentiation Evidence


Piezo1-Selective Mechanotransduction Studies Requiring Minimal TRPC6 Interference

Employ GsMTx4 TFA at 2–5 μM in HEK293 or primary cell systems expressing Piezo1 to achieve ~62% reduction in mechanosensitive charge transfer while maintaining ~20-fold selectivity over TRPC6 (IC50 80 μM). This application leverages the compound's preferential Piezo1 inhibition documented in IUPHAR/BPS pharmacology database and Alomone selectivity profiling . Suitable for cardiac mechanotransduction, vascular smooth muscle stretch responses, and Piezo1-mediated calcium signaling studies where TRPC6 confounding must be minimized.

High-Concentration Aqueous Stock Solution Preparation Using TFA Salt Form

Utilize GsMTx4 TFA specifically when preparing aqueous stock solutions at concentrations up to 100 mg/mL (24.41 mM) in water at 25°C, as validated by Selleckchem solubility testing . This 100-fold solubility advantage over the free base form (1 mg/mL limit) enables direct dissolution in physiological buffers without DMSO, reducing solvent artifacts in sensitive cell-based assays and facilitating in vivo intraperitoneal or stereotactic injection protocols requiring higher peptide concentrations .

Mechanosensitive Channel Functional Studies Distinguishing Piezo1-Dependent vs. Independent Pathways

Apply GsMTx4 TFA in endothelial cell or neuronal network assays where differential responses to Yoda1 stimulation are observed. Unlike gadolinium and ruthenium red—which broadly block Yoda1-induced Akt phosphorylation—GsMTx4 fails to inhibit this pathway, enabling researchers to discriminate Piezo1-dependent mechanical responses from Piezo1-independent signaling cascades . This application is particularly valuable in cortical neuron MEA studies where GsMTx4 inhibits spontaneous activity and Yoda1-induced firing rate increases, confirming functional Piezo1 antagonism without off-pathway interference .

In Vivo Pain and Neuroprotection Studies Using Validated Dosing Regimens

For in vivo applications, GsMTx4 TFA at 270 μg/kg (intraperitoneal, single dose) reduces mechanical allodynia in inflammatory and neuropathic pain models, as demonstrated by von Frey testing in C57BL/6 mice . Alternatively, stereotactic injection at 3 μM (1 μL, single dose) provides neuroprotection and inhibits LPC-induced astrocyte toxicity and demyelination in cerebral cortex . These validated in vivo dosing protocols provide procurement-relevant guidance for pain, neuroinflammation, and ischemia/reperfusion injury studies where mechanosensitive channel inhibition is mechanistically implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GsMTx4 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.